D-Amino Acid Oxidase (DAAO) Inhibitory Activity of the Core Furo[3,2-b]pyrrole-5-carboxylic Acid Scaffold
The unsubstituted 4H-furo[3,2-b]pyrrole-5-carboxylic acid core scaffold—the parent framework of the 3-bromo target compound—demonstrates nanomolar inhibitory potency against human D-amino acid oxidase (DAAO) across multiple orthogonal assay platforms. In a cell-free fluorescence assay measuring H2O2 generation from D-serine degradation, the parent scaffold exhibits an IC50 of 9 nM at pH 8.5 and 2°C [1]. Surface plasmon resonance (Biacore) analysis using biotinylated recombinant human DAAO yields a binding affinity Kd of 29 nM [1]. The inhibition constant Ki determined for human DAAO is 36 nM [1]. Additional IC50 values of 17.2 nM and 177 nM have been reported under varying assay conditions [1]. These nanomolar-range affinity metrics establish the furo[3,2-b]pyrrole-5-carboxylic acid pharmacophore as a validated DAAO inhibitory scaffold [2].
| Evidence Dimension | D-amino acid oxidase (DAAO) inhibitory potency |
|---|---|
| Target Compound Data | 4H-furo[3,2-b]pyrrole-5-carboxylic acid (parent core scaffold): IC50 = 9 nM (cell-free fluorescence), Kd = 29 nM (SPR), Ki = 36 nM, IC50 = 17.2 nM, IC50 = 177 nM |
| Comparator Or Baseline | 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (structurally related derivative) |
| Quantified Difference | No direct comparative DAAO IC50 for the 3-bromo derivative available. Parent core scaffold exhibits nanomolar potency; 2-phenyl derivative also binds human DAAO per BindingDB entry BDBM50260774. Quantitative potency difference between core scaffold and 2-phenyl analog not specified in available data. |
| Conditions | Human recombinant DAAO; fluorescence-based H2O2 detection assay (pH 8.5, 2°C); Biacore SPR binding assay; colorimetric D-serine/D-alanine substrate assays |
Why This Matters
The nanomolar-range DAAO inhibitory activity of the core scaffold validates this chemotype for neuroscience research programs targeting NMDA receptor modulation via D-serine regulation, providing a pharmacologically characterized entry point for derivative synthesis.
- [1] BindingDB. BDBM31147: 4H-furo[3,2-b]pyrrole-5-carboxylic acid. CHEMBL492591. IC50: 9 nM, 17.2 nM, 177 nM; Kd: 29 nM; Ki: 36 nM (human DAAO). View Source
- [2] Brandish PE, Sparey T, Campbell A, Pike A, Brandon N, Zheng W. Use of Fused Pyrrole Carboxylic Acids for the Treatment of Neurodegenerative and Psychiatric Diseases and D-Amino Acid Oxidase Inhibitors. United States Patent Application US20090306169A1. December 10, 2009. View Source
